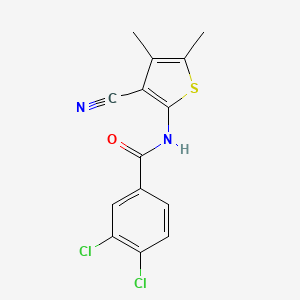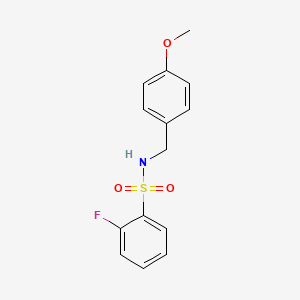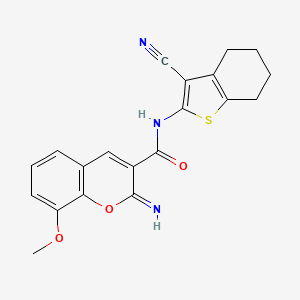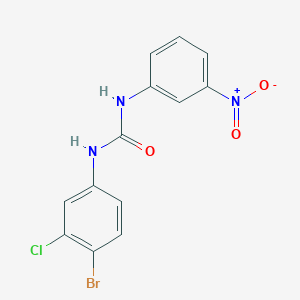
4-(2,4-dichlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-DICHLOROBENZYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PIPERAZINECARBOXAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including a piperazine ring, a benzodioxin moiety, and a dichlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DICHLOROBENZYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PIPERAZINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the benzodioxin moiety and the dichlorobenzyl group. Common reagents used in these reactions include halogenated benzyl compounds, piperazine derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-DICHLOROBENZYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PIPERAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazinecarboxamide compounds.
Scientific Research Applications
4-(2,4-DICHLOROBENZYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PIPERAZINECARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-(2,4-DICHLOROBENZYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PIPERAZINECARBOXAMIDE exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dichlorobenzyl)-1-piperazinecarboxamide
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide
- 4-(2,4-Dichlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide
Uniqueness
4-(2,4-DICHLOROBENZYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PIPERAZINECARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H21Cl2N3O3 |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C20H21Cl2N3O3/c21-15-2-1-14(17(22)11-15)13-24-5-7-25(8-6-24)20(26)23-16-3-4-18-19(12-16)28-10-9-27-18/h1-4,11-12H,5-10,13H2,(H,23,26) |
InChI Key |
YAMGCEPVSKTBAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B10973567.png)
![methyl (2E)-5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10973568.png)

![N-[1-(4-ethylphenyl)ethyl]-5-methylfuran-2-carboxamide](/img/structure/B10973583.png)
![2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B10973602.png)


![2-[(5-Chloro-2-methoxybenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10973616.png)
![4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B10973621.png)


![{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}(1H-pyrazol-1-yl)methanone](/img/structure/B10973641.png)
![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(pyrimidin-2-yl)furan-2-carboxamide](/img/structure/B10973648.png)
